2-(4-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
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Overview
Description
2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to an aromatic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation of 2-(4-methylphenoxy)acetic acid hydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazide group can be oxidized to form corresponding azides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Azides or other hydrazide derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is not well-documented. it is believed that the compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)acetic acid hydrazide: A precursor in the synthesis of 2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide.
3-nitrobenzaldehyde: Another precursor used in the synthesis.
Other hydrazides: Compounds with similar hydrazide functional groups but different aromatic substituents.
Uniqueness
2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is unique due to the presence of both a nitro group and a hydrazide group attached to an aromatic ring system
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-12-5-7-15(8-6-12)23-11-16(20)18-17-10-13-3-2-4-14(9-13)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOILCDWKWDGESI-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94460-38-5 |
Source
|
Record name | 2-(4-METHYLPHENOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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